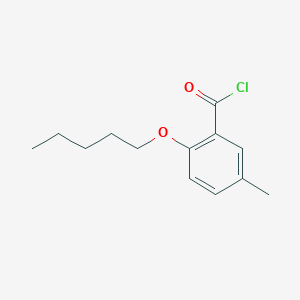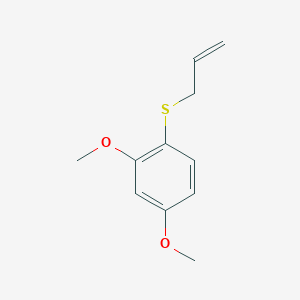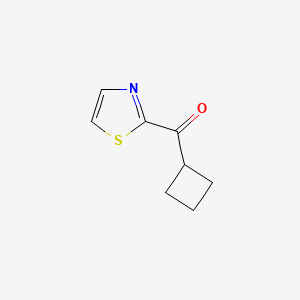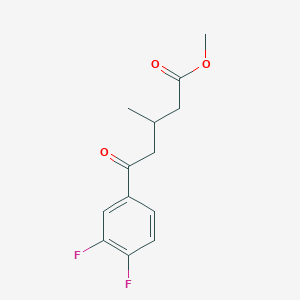
2-(2,3,5-Trifluorophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,5-Trifluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H5F3O. It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is a colorless liquid with a strong aldehyde odor and is soluble in various organic solvents such as ethanol, acetone, and dichloromethane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2,3,5-Trifluorophenyl)acetaldehyde involves the hydrogenation of benzenetricarboxylic acid to produce 2-(2,3,5-Trifluorophenyl)acetic acid. This intermediate is then subjected to acid-catalyzed decarboxylation to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically follows a similar route, utilizing readily available starting materials and efficient catalytic processes to ensure high yields and cost-effectiveness. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,5-Trifluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 2-(2,3,5-Trifluorophenyl)acetic acid.
Reduction: 2-(2,3,5-Trifluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,3,5-Trifluorophenyl)acetaldehyde is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(2,3,5-Trifluorophenyl)acetaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, making it a valuable tool in studying fluorine-substituted organic reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4,5-Trifluorophenyl)acetaldehyde
- 2-(2,3,4-Trifluorophenyl)acetaldehyde
- 2-(3,4,5-Trifluorophenyl)acetaldehyde
Uniqueness
2-(2,3,5-Trifluorophenyl)acetaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and physical properties.
Propiedades
IUPAC Name |
2-(2,3,5-trifluorophenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-6-3-5(1-2-12)8(11)7(10)4-6/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUUOZQMIGYDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC=O)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Methylthio)phenyl]-2-pentanol](/img/structure/B7996141.png)








